4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid
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Overview
Description
4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid is a synthetic organic compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a fluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the Boc-protected amino group can be deprotected to reveal a reactive amine.
Comparison with Similar Compounds
Similar Compounds
4-Aminocyclohexane-1-carboxylic acid: Lacks the fluoromethyl and Boc groups.
4-Fluorocyclohexane-1-carboxylic acid: Lacks the Boc-protected amino group.
4-((Tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid: Lacks the fluoromethyl group.
Uniqueness
4-((Tert-butoxycarbonyl)amino)-1-(fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the fluoromethyl and Boc-protected amino groups, which confer distinct chemical and biological properties. The fluoromethyl group enhances binding affinity and metabolic stability, while the Boc group provides protection during synthetic transformations.
Properties
Molecular Formula |
C13H22FNO4 |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
1-(fluoromethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22FNO4/c1-12(2,3)19-11(18)15-9-4-6-13(8-14,7-5-9)10(16)17/h9H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
AOPOBWCUJNOGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CF)C(=O)O |
Origin of Product |
United States |
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